molecular formula C24H24ClN5O2 B11338978 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11338978
M. Wt: 449.9 g/mol
InChI Key: TUZLEYVJZIMIME-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a purine and pyrimidine fused ring system

Preparation Methods

The synthesis of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the purine ring: Starting from a suitable purine precursor, the purine ring is constructed through cyclization reactions.

    Introduction of the chlorophenyl group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the dimethylphenylmethyl group: This step involves the alkylation of the purine ring with a 2,5-dimethylphenylmethyl halide under basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atom in the purine ring using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down the purine and pyrimidine rings into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets in cells.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Studies: The compound is used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, preventing the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be compared with other similar compounds, such as:

    Purine analogs: Compounds like 6-mercaptopurine and azathioprine, which are used as immunosuppressants and anticancer agents.

    Pyrimidine analogs: Compounds like 5-fluorouracil and cytarabine, which are used in the treatment of cancer.

    Chlorophenyl derivatives: Compounds like chlorpromazine and chlorpheniramine, which are used as antipsychotic and antihistamine agents, respectively.

The uniqueness of this compound lies in its fused purine-pyrimidine ring system and the presence of both chlorophenyl and dimethylphenylmethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H24ClN5O2

Molecular Weight

449.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H24ClN5O2/c1-15-5-6-16(2)17(13-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-4-12-29(20)23)19-9-7-18(25)8-10-19/h5-10,13H,4,11-12,14H2,1-3H3

InChI Key

TUZLEYVJZIMIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)Cl)N(C2=O)C

Origin of Product

United States

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